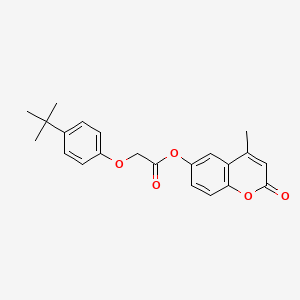

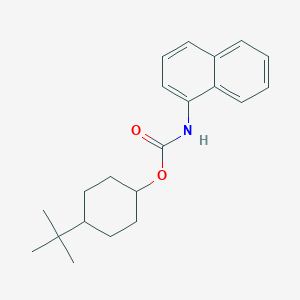

4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate

Übersicht

Beschreibung

The compound is a derivative of coumarin, specifically a 4-methyl-2-oxo-2H-chromen-6-yl moiety . Coumarins are a type of chemical compound found in many plants. They have a distinctive sweet odor, and are used in perfumes and as flavorings. They also have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-methyl-2-oxo-2H-chromen-6-yl acetate, consists of a coumarin backbone with a methyl group attached to the 4-position of the coumarin ring .Chemical Reactions Analysis

Again, while specific reactions involving “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” are not available, coumarin derivatives are known to undergo a variety of chemical reactions. For instance, they can react with amines to form Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” would depend on its specific structure. For instance, 4-methyl-2-oxo-2H-chromen-6-yl acetate has a molecular weight of 218.21 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant inhibitory activity against the growth of tested bacterial strains . This suggests its utility in developing new antibiotics or disinfectants.

Antitumor Properties

Coumarin derivatives, including this compound, have shown promise in antitumor applications. They have been found to exhibit in vitro and in vivo remarkable anti-tumorial effects . This opens avenues for its use in cancer research, particularly in drug development and therapeutic strategies.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives make them candidates for treating inflammatory conditions. Studies have shown that these compounds can exhibit anti-inflammatory activities , which could be harnessed in the development of anti-inflammatory medications.

Anticoagulant Potential

This compound has been associated with anticoagulant effects, acting as inhibitors of the enzyme VKOR, vitamin K epoxide reductase . This property is crucial for the development of blood-thinning medications to prevent thrombosis.

CNS Stimulant Effects

Research has indicated that certain coumarin derivatives can have central nervous system stimulant effects . This suggests potential applications in the treatment of CNS disorders or in the creation of stimulant drugs.

Photoactive Smart Materials

The compound has been used to create photoactive derivatives of cellulose, which are of interest in the design of smart materials . These materials can change properties in response to light, which has applications in various fields such as biotechnology and materials science.

Wirkmechanismus

Target of Action

The primary targets of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” are currently unknown. This compound is structurally related to coumarin derivatives , which have been found to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes . The exact mode of action of this compound would depend on its specific targets.

Biochemical Pathways

Without specific information on the targets of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate”, it’s challenging to outline the biochemical pathways it may affect. Coumarin derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation

Pharmacokinetics

Coumarin derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.

Result of Action

Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell death . The specific effects of this compound would depend on its mode of action and the cellular context.

Action Environment

The action, efficacy, and stability of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” could be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14-11-20(23)27-19-10-9-17(12-18(14)19)26-21(24)13-25-16-7-5-15(6-8-16)22(2,3)4/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRLDLAMYOCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)

![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4766415.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)

![5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)

![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)

![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]pentanamide](/img/structure/B4766519.png)